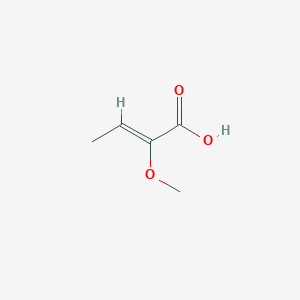

2-METHOXYCROTONIC ACID

CAS No.: 38588-37-3

Cat. No.: VC11986821

Molecular Formula: C5H8O3

Molecular Weight: 116.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38588-37-3 |

|---|---|

| Molecular Formula | C5H8O3 |

| Molecular Weight | 116.11 g/mol |

| IUPAC Name | (Z)-2-methoxybut-2-enoic acid |

| Standard InChI | InChI=1S/C5H8O3/c1-3-4(8-2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3- |

| Standard InChI Key | NVPNCVRJVRLJMU-ARJAWSKDSA-N |

| Isomeric SMILES | C/C=C(/C(=O)O)\OC |

| SMILES | CC=C(C(=O)O)OC |

| Canonical SMILES | CC=C(C(=O)O)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and IUPAC Nomenclature

2-Methoxycrotonic acid is systematically named as (2E)-2-methoxybut-2-enoic acid, reflecting its trans-configuration and methoxy substituent. Its molecular formula is C₅H₈O₃, with a molecular weight of 116.12 g/mol. The compound’s structure comprises a four-carbon chain featuring a carboxylic acid group at position 1, a methoxy group at position 2, and a double bond between carbons 2 and 3.

Stereochemical Considerations

The trans (E) configuration of the double bond is critical for its reactivity. This geometry minimizes steric hindrance between the methoxy group and the carboxylic acid, facilitating nucleophilic additions and cyclization reactions. Computational studies suggest that the planar arrangement of the conjugated system enhances resonance stabilization, contributing to the compound’s stability under ambient conditions.

Synthesis and Industrial Production

Catalytic Oxidation of 2-Methoxyethanol

The primary industrial synthesis involves oxidizing 2-methoxyethanol (CH₃OCH₂CH₂OH) under controlled conditions. A platiniferous catalyst (e.g., Pt/Al₂O₃) is employed at temperatures between 20–100°C and oxygen partial pressures of 0.1–1.0 MPa. This method achieves yields exceeding 85% with minimal by-products like acetic acid or formic acid.

Reaction Mechanism:

The catalyst facilitates dehydrogenation and subsequent oxidation, with the methoxy group directing regioselectivity.

Table 1: Comparison of Synthesis Methods

| Parameter | Catalytic Oxidation | Crotonaldehyde Route |

|---|---|---|

| Catalyst | Pt/Al₂O₃ | Phosphomolybdic Acid |

| Temperature Range (°C) | 20–100 | 400–600 |

| Yield (%) | 85–90 | 70–75 |

| By-products | Acetic Acid | Acetone, CO₂ |

Physicochemical Properties

Thermal Stability and Phase Behavior

2-Methoxycrotonic acid exhibits a melting point of 5.45°C and a boiling point of 188.47°C (estimated via EPI Suite). Its low melting point facilitates handling in liquid-phase reactions, while the high boiling point allows for distillation purification. The compound’s vapor pressure at 25°C is 59.7 Pa, indicating moderate volatility .

Solubility and Partition Coefficients

The acid is highly soluble in polar solvents like water (18,450 mg/L at 25°C) and ethanol due to its carboxylic and methoxy groups. Its log Kow (octanol-water partition coefficient) of 1.4 suggests moderate hydrophobicity, enabling extraction using organic solvents .

Applications in Organic Synthesis

Polymer Industry

2-Methoxycrotonic acid is a precursor for poly(methyl crotonate), a biodegradable polymer used in coatings and adhesives. The methoxy group enhances chain flexibility compared to unsubstituted crotonic acid polymers.

Pharmaceutical Intermediates

The compound’s α,β-unsaturated system allows Michael additions with amines or thiols, forming β-amino or β-thioesters. These intermediates are pivotal in synthesizing protease inhibitors and antifungals. Recent studies explore its use in prodrug formulations to improve bioavailability.

Future Directions and Research Gaps

Catalytic Innovations

Advances in bimetallic catalysts (e.g., Pt-Pd alloys) could enhance oxidation efficiency and reduce reaction temperatures. Computational modeling of transition states may further optimize regioselectivity.

Expanding Biomedical Applications

Ongoing research investigates 2-methoxycrotonic acid’s potential in drug delivery systems, leveraging its pH-dependent solubility for targeted release in gastrointestinal environments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume